molecular formula C35H43ClN2O8 B055678 Cryptophycin 1 CAS No. 124689-65-2

Cryptophycin 1

货号: B055678
CAS 编号: 124689-65-2
分子量: 655.2 g/mol
InChI 键: PSNOPSMXOBPNNV-VVCTWANISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 隐藻素会经历各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是使用 P450 эпоксидаза 将隐藻素-4 氧化生成隐藻素-2 该反应具有区域选择性和立体选择性,突出了酶的底物耐受性和协同性 .

常用试剂和条件:

主要产品:

科学研究应用

Anticancer Activity

Mechanism of Action

Cryptophycin 1 exhibits its anticancer effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism positions it as a powerful antitumor agent, particularly against multidrug-resistant cancer cells. Studies have shown that this compound can induce apoptosis more rapidly than many conventional chemotherapeutics by targeting the Bcl-2 protein, which is involved in regulating cell survival .

Efficacy Against Different Cancer Types

Research indicates that this compound demonstrates significant activity against a variety of cancers, including:

  • Breast Cancer : It has shown effectiveness against invasive breast cancer cells.
  • Colon Cancer : The compound exhibits substantial antiproliferative effects on colon cancer cell lines.
  • Pancreatic Cancer : Its potency extends to pancreatic cancer, making it a candidate for further investigation in this challenging area .

Drug Delivery Systems

Conjugation with Targeting Peptides

Recent studies have explored the conjugation of this compound with targeting peptides to enhance selectivity towards cancer cells while minimizing systemic toxicity. For instance, the incorporation of Arg-Gly-Asp (RGD) peptides has been investigated to target integrin αvβ3, which is overexpressed in many tumors. This strategy aims to improve the therapeutic index of this compound by ensuring that higher concentrations are delivered directly to tumor tissues .

Self-Immolative Linkers

The development of self-immolative linkers has been employed to control the release profile of this compound from drug conjugates. Studies have demonstrated that modifications in these linkers can significantly influence drug release rates and stability in plasma, thereby enhancing the overall efficacy of the treatment .

Biotechnological Production

Green Synthesis Approaches

The production of this compound has traditionally relied on chemical synthesis methods, which can be environmentally taxing. Recent projects have focused on microbiological production using Nostoc strains cultivated in photobioreactors. This green approach aims to optimize conditions for higher yield while minimizing ecological impact. The CryptoGreen project exemplifies efforts to harness photosynthetic microorganisms for sustainable production of high-value metabolites like this compound .

Case Studies

Study Focus Findings
Synthesis and Evaluation of RGD-Cryptophycin ConjugatesTumor-targeting applicationsImproved stability and selective cytotoxicity against melanoma cell lines were observed with RGD-conjugated forms .
Effects of Light Parameters on ProductionBiotechnological optimizationMedium intensities of orange-red light were found optimal for increasing Cryptophycin production in Nostoc cultures .
Chemoenzymatic SynthesisStructural modificationsHighlighted the potential for creating novel analogs with enhanced potency against drug-resistant cancer cells .

相似化合物的比较

隐藻素与其他微管抑制剂(如长春花生物碱和紫杉醇类)进行比较:

类似化合物:

    长春花生物碱: 长春碱、长春新碱

    紫杉醇类: 紫杉醇、多西他赛

隐藻素因其强细胞毒性、克服多药耐药性的能力以及在靶向药物递送应用中的潜力而独树一帜 .

生物活性

Cryptophycin 1 is a potent antitumor compound derived from cyanobacteria, specifically from the Nostoc species. This compound belongs to a unique family of 16-membered macrolide antimitotic agents known for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various tumor types, and the ongoing research surrounding its therapeutic potential.

This compound primarily exerts its biological effects through the following mechanisms:

  • Microtubule Disruption : Cryptophycin binds to tubulin, inhibiting its polymerization into microtubules. This action is critical for cell division, as microtubules are essential components of the mitotic spindle. Cryptophycin has been shown to reduce microtubule polymerization by approximately 50% at a drug:tubulin ratio of 0.1, without altering the critical concentration required for polymerization .
  • Apoptosis Induction : Cryptophycin activates apoptotic pathways more rapidly than many clinically used chemotherapeutics by deactivating the Bcl-2 protein, which is known to inhibit apoptosis. This rapid induction of apoptosis occurs at considerably lower concentrations compared to other antitumor agents .
  • Resistance Against Multidrug Resistance (MDR) : Cryptophycin demonstrates significant activity against MDR tumor cells, which often express P-glycoprotein (P-gp), a drug efflux pump that reduces the efficacy of many anticancer drugs. The ability of Cryptophycin to remain effective in these resistant cell lines highlights its potential as a valuable therapeutic agent .

Efficacy Against Tumor Types

This compound exhibits potent antiproliferative activity across various cancer types:

  • Breast Cancer : Studies have indicated strong efficacy against mammary tumors, with significant cytotoxicity observed in vitro and in vivo.
  • Colon Cancer : Cryptophycin has shown effectiveness against human colorectal carcinoma (HCT-116), with activity noted in low picomolar concentrations .
  • Pancreatic Cancer : The compound has also been evaluated for its antitumor effects against pancreatic cancer models, demonstrating promising results .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Cryptophycin analogs has revealed important insights into optimizing their biological activity:

  • Fluorinated Analogues : The synthesis of fluorinated cryptophycins has been explored to enhance lipophilicity and bioactivity. However, some modifications have led to decreased activity against tumor cells, indicating that careful consideration must be given to structural changes .
CompoundIC50 (KB-3-1) [pM]IC50 (KB-V1) [nM]Fold Resistance
This compound215.516.7
Fluorinated Analogue2266.010.1
Another Analogue31297098.4

Case Studies and Research Findings

Several studies have highlighted the potential of Cryptophycin as a therapeutic agent:

  • Total Synthesis and Evaluation : A comprehensive study demonstrated that selectively fluorinated cryptophycins maintain significant biological activity against MDR tumor cells, although some analogs exhibited reduced potency compared to the parent compound .
  • Chemoenzymatic Synthesis : Recent advancements in chemoenzymatic synthesis have facilitated the production of novel cryptophycin derivatives with improved pharmacological properties, further supporting their potential use in targeted cancer therapies .
  • Antibody Drug Conjugates : Cryptophycins are being investigated as payloads for antibody-drug conjugates, aiming to enhance targeted delivery and reduce systemic toxicity while maintaining high efficacy against tumors .

属性

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNOPSMXOBPNNV-VVCTWANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046187
Record name Cryptophycin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124689-65-2
Record name Cryptophycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptophycin 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOPHYCIN 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 1
Reactant of Route 2
Cryptophycin 1
Reactant of Route 3
Cryptophycin 1
Reactant of Route 4
Cryptophycin 1
Reactant of Route 5
Cryptophycin 1
Reactant of Route 6
Cryptophycin 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。